molecular formula C9H14N2 B137732 6-Isobutylpyridin-2-amine CAS No. 137346-99-7

6-Isobutylpyridin-2-amine

Cat. No.: B137732
CAS No.: 137346-99-7
M. Wt: 150.22 g/mol
InChI Key: PVNWEOVFNTVVPU-UHFFFAOYSA-N
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Description

6-Isobutylpyridin-2-amine is a pyridine derivative featuring an amino group at the 2-position and an isobutyl substituent at the 6-position of the pyridine ring. The isobutyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity compared to smaller substituents.

Properties

CAS No.

137346-99-7

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

6-(2-methylpropyl)pyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3,(H2,10,11)

InChI Key

PVNWEOVFNTVVPU-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC(=CC=C1)N

Canonical SMILES

CC(C)CC1=NC(=CC=C1)N

Synonyms

2-Pyridinamine,6-(2-methylpropyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and safety data for 6-Isobutylpyridin-2-amine and related pyridin-2-amine derivatives:

Compound Molecular Formula Molecular Weight Substituents Key Properties/Safety
This compound C₉H₁₄N₂ 150.22 6-isobutyl, 2-amino Predicted higher lipophilicity (logP) due to branched alkyl chain; no safety data available
6-Cyclopropylpyridin-2-amine C₈H₁₀N₂ 134.18 6-cyclopropyl, 2-amino Not classified under GHS; no significant hazards reported
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O 201.23 5-(2-methoxypyridinyl), 2-amino Extended π-conjugation may enhance UV absorption; used in drug discovery
3-Methoxy-6-methylpyridin-2-amine C₇H₁₀N₂O 138.17 3-methoxy, 6-methyl, 2-amino Polar functional groups (methoxy) may improve aqueous solubility
6-Methyl-5-(piperidin-2-yl)pyridin-2-amine C₁₁H₁₇N₃ 191.27 6-methyl, 5-piperidinyl, 2-amino Complex structure with potential pharmacological relevance (e.g., kinase inhibition)

Structural and Functional Differences

  • 5-(2-Methoxypyridin-3-yl)pyridin-2-amine exhibits a bipyridyl structure, enabling π-stacking interactions in coordination complexes or drug-target binding . 3-Methoxy-6-methylpyridin-2-amine combines electron-donating (methoxy) and electron-withdrawing (amino) groups, altering electronic properties for tailored reactivity .
  • Physicochemical Trends :

    • Lipophilicity increases with alkyl chain length (cyclopropyl < methyl < isopropyl < isobutyl), impacting membrane permeability in drug candidates .
    • Polar groups (e.g., methoxy in 3-Methoxy-6-methylpyridin-2-amine) enhance solubility but may reduce bioavailability .

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